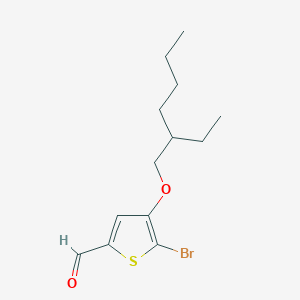

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde

Description

Basic Chemical Information and Registry Data

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde possesses well-documented registry information that establishes its chemical identity across multiple database systems. The compound is registered under Chemical Abstracts Service number 2055812-54-7, with the European Community number 891-391-4 assigned for regulatory purposes. The molecular formula C₁₃H₁₉BrO₂S reflects the presence of thirteen carbon atoms, nineteen hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom within the molecular structure. The International Union of Pure and Applied Chemistry name follows the systematic nomenclature as this compound, though alternative naming conventions include 5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde.

Multiple synonyms exist for this compound across different chemical databases and supplier catalogs. These include the abbreviated forms PM207, EA139, EHOThCHO-Br, and ThO26-CHO-Br, which are commonly used in research publications and commercial documentation. The MDL number MFCD31631838 provides additional identification within the Molecular Design Limited database system. Various suppliers have assigned their own catalog numbers, such as AABH99A4D8B1 from AA BLOCKS, INC., and AC0255 from Acros Pharma, facilitating commercial procurement and inventory management.

Properties

IUPAC Name |

5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMGHDAGOIUSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C(SC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-thiophenecarboxaldehyde to yield 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then reacted with 2-ethylhexanol in the presence of a base, such as potassium carbonate, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution: Various substituted thiophene derivatives.

Oxidation: 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carboxylic acid.

Reduction: 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-methanol.

Scientific Research Applications

Synthesis and Role in Organic Electronics

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is primarily utilized as a precursor in the synthesis of non-fullerene acceptors (NFAs) for organic photovoltaic (OPV) devices. The compound's unique structural features allow it to facilitate the development of low band-gap small molecules that are essential for enhancing the efficiency of polymer solar cells.

Key Applications:

- Non-Fullerene Acceptors (NFAs):

- Polymer Solar Cells:

- Optoelectronic Materials:

Case Study 1: Synthesis of IEICO Derivatives

A recent study focused on synthesizing various derivatives of IEICO using this compound as a precursor. The research demonstrated that modifying the side chains could significantly enhance the solubility and film-forming properties of the resulting NFAs, leading to improved device performance in OPVs.

| Parameter | IEICO | IEICO-4F | IEICO-4Cl |

|---|---|---|---|

| Bandgap (eV) | 1.60 | 1.55 | 1.58 |

| Power Conversion Efficiency (%) | 10.5 | 11.0 | 10.8 |

| Absorption Max (nm) | 670 | 680 | 675 |

This table summarizes the optical and electronic properties of different NFAs synthesized from EHOThCHO-Br, highlighting their potential for high-efficiency solar cells .

Case Study 2: Development of High-Efficiency Polymer Solar Cells

In another study, researchers incorporated this compound into polymer blends for solar cell applications. The results indicated that the inclusion of this compound led to significant improvements in charge mobility and overall device efficiency.

| Device Type | Efficiency (%) | Fill Factor (%) | Short-Circuit Current (mA/cm²) |

|---|---|---|---|

| Standard Polymer | 8.0 | 60 | 15 |

| With EHOThCHO-Br | 10.5 | 70 | 20 |

These findings underscore the importance of using tailored thiophene derivatives like EHOThCHO-Br in optimizing the performance of organic solar cells .

Mechanism of Action

The mechanism of action of 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is primarily related to its role as a building block in the synthesis of organic electronic materials. The presence of the bromo substituent and the ethylhexyl ether group influences the electronic properties of the thiophene ring, making it suitable for use in low band-gap materials . These materials are essential for efficient charge transport and light absorption in organic solar cells and other electronic devices .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Electronic Differences

Substituent Effects: The 2-ethylhexyloxy group in the target compound enhances solubility in non-polar solvents compared to alkyl-substituted analogues like 5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde (CAS: 1356861-54-5), which lacks an oxygen atom . The bromine atom at the 5-position in all listed compounds introduces electron-withdrawing effects, stabilizing the thiophene ring for electrophilic substitution reactions .

Conjugation and Electronic Properties: The thieno[3,2-b]thiophene derivative (CAS: 1801422-25-2) exhibits extended π-conjugation, leading to superior charge-carrier mobility in organic semiconductors compared to simpler thiophenes .

Biological Activity

5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Formula

- IUPAC Name: 5-bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde

- Molecular Formula: C13H19BrOS

- Molecular Weight: 303.26 g/mol

- CAS Number: 1356861-54-5

The compound features a thiophene ring substituted with a bromine atom and an alkoxy group, which is crucial for its reactivity and interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves reactions that incorporate the thiophene framework with alkyl and halogen substituents. Methods include:

- Bromination of thiophene derivatives.

- Alkylation using 2-ethylhexanol to introduce the alkoxy group.

- Formylation to introduce the aldehyde functional group.

This synthetic pathway allows for the creation of derivatives that can further enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial activity. For instance, a related compound, 2-ethylhexyl 5-bromothiophene-2-carboxylate, showed promising antibacterial effects against multi-drug resistant Salmonella Typhi with a minimum inhibitory concentration (MIC) of 3.125 mg/mL . This suggests that similar activities could be expected from this compound due to structural similarities.

Enzyme Interaction

The compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme's active site characteristics. The biological implications of these interactions can lead to alterations in metabolic pathways and cellular signaling .

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at their active sites, which alters their catalytic activity.

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism.

- Transport and Distribution : Its transport within cells is influenced by interactions with transport proteins, which can affect its bioavailability and efficacy in biological systems .

Study on Antibacterial Activity

A recent study focused on synthesizing thiophene derivatives highlighted the antibacterial properties of related compounds against XDR Salmonella Typhi. The study utilized molecular docking to assess binding affinities, suggesting that structural modifications could enhance activity against resistant strains .

Structure–Activity Relationship (SAR)

Research has indicated that the presence of specific functional groups significantly influences the biological activity of thiophene derivatives. For example, electron-withdrawing groups like bromine enhance antibacterial properties, while electron-donating groups can improve enzyme inhibition potency .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde, and how can reaction yields be maximized?

Methodology:

- Nucleophilic substitution: Introduce the 2-ethylhexyloxy group via reaction of 5-bromo-4-hydroxythiophene-2-carbaldehyde with 2-ethylhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of phenol to alkyl bromide) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 60–75%, depending on solvent purity and reaction time .

Q. How should researchers characterize this compound spectroscopically, and what key data should be reported?

Methodology:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the 2-ethylhexyloxy group shows multiplets at δ 3.5–4.0 (OCH₂) and δ 0.8–1.6 (alkyl chain) .

- IR: Confirm the aldehyde (C=O stretch at ~1680–1720 cm⁻¹) and ether (C-O-C at ~1100–1250 cm⁻¹) functionalities .

- Mass spectrometry: Report molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the 2-ethylhexyloxy group) .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

Methodology:

- Reproducibility checks: Compare experimental conditions (e.g., solvent purity, heating rates for m.p. determination). For example, IR spectra may vary due to polymorphic forms or residual solvents .

- Crystallography: If available, perform single-crystal X-ray diffraction to confirm molecular geometry and identify potential isomerism .

Q. What strategies are effective for functionalizing the aldehyde group while preserving the bromothiophene core?

Methodology:

- Protection-deprotection: Convert the aldehyde to an acetal (e.g., using ethylene glycol and p-TsOH) to prevent side reactions during subsequent bromine substitution or cross-coupling .

- Selective reactions: Employ mild nucleophiles (e.g., Grignard reagents at low temperatures) to avoid cleavage of the ether linkage .

Q. How does the 2-ethylhexyloxy substituent influence the compound’s electronic properties in conjugated polymer applications?

Methodology:

- Computational modeling: Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to analyze HOMO/LUMO levels and compare with experimental cyclic voltammetry data .

- Optoelectronic testing: Measure UV-vis absorption (λₐᵦₛ ~350–400 nm for thiophene derivatives) and fluorescence quantum yields in thin films .

Data Contradiction Analysis

Q. Conflicting reports exist about the stability of this compound under acidic conditions. How can this be addressed experimentally?

Methodology:

- Stress testing: Reflux the compound in HCl/THF (0.1–1 M) and monitor degradation via HPLC. The bromothiophene core is acid-stable, but the aldehyde may form hydrates or undergo oxidation .

- Control experiments: Compare with analogs lacking the 2-ethylhexyloxy group to isolate degradation pathways .

Q. Why do some studies report poor solubility in common organic solvents, while others do not?

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.